molecular formula C17H12FNO3 B5868411 8-quinolinyl (4-fluorophenoxy)acetate

8-quinolinyl (4-fluorophenoxy)acetate

Cat. No. B5868411
M. Wt: 297.28 g/mol
InChI Key: RXQKWGJZGNVITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-quinolinyl (4-fluorophenoxy)acetate, also known as QFA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biological research. QFA is a derivative of 8-quinolinecarboxylic acid, which is a known inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been implicated in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

8-quinolinyl (4-fluorophenoxy)acetate is a competitive inhibitor of PARP, meaning that it binds to the active site of the enzyme and prevents it from carrying out its normal function of repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
8-quinolinyl (4-fluorophenoxy)acetate has been shown to have a range of biochemical and physiological effects depending on the cell type and experimental conditions used. In cancer cells, 8-quinolinyl (4-fluorophenoxy)acetate has been shown to induce cell death and inhibit tumor growth. In neuronal cells, 8-quinolinyl (4-fluorophenoxy)acetate has been shown to protect against oxidative stress and improve cell survival.

Advantages and Limitations for Lab Experiments

One advantage of using 8-quinolinyl (4-fluorophenoxy)acetate in lab experiments is its specificity for PARP, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one limitation is that 8-quinolinyl (4-fluorophenoxy)acetate may not be suitable for all experimental systems due to its potential toxicity and off-target effects.

Future Directions

There are several future directions for research involving 8-quinolinyl (4-fluorophenoxy)acetate. One area of interest is the development of more potent and selective PARP inhibitors based on the 8-quinolinyl (4-fluorophenoxy)acetate scaffold. Another area of interest is the investigation of the role of PARP in other disease contexts, such as inflammation and cardiovascular disease. Overall, 8-quinolinyl (4-fluorophenoxy)acetate has the potential to be a valuable tool compound for investigating the role of PARP in disease and developing new therapeutic strategies.

Synthesis Methods

8-quinolinyl (4-fluorophenoxy)acetate can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 8-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluorophenol in the presence of a base to form the desired 8-quinolinyl (4-fluorophenoxy)acetate product.

Scientific Research Applications

8-quinolinyl (4-fluorophenoxy)acetate has been used in various scientific studies as a tool compound to investigate the role of PARP in disease. For example, 8-quinolinyl (4-fluorophenoxy)acetate has been used to inhibit PARP activity in cancer cells to investigate the potential of PARP inhibitors as a cancer therapy. 8-quinolinyl (4-fluorophenoxy)acetate has also been used to study the role of PARP in neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

quinolin-8-yl 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-13-6-8-14(9-7-13)21-11-16(20)22-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQKWGJZGNVITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)COC3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl (4-fluorophenoxy)acetate

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